![molecular formula C13H24N2O3 B7916172 [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916172.png)
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Alkylation: The acetylated piperidine is alkylated with isopropylamine to introduce the isopropyl-amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activity.
Mécanisme D'action
The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl, isopropyl-amino, and acetic acid moieties contribute to its versatility in chemical reactions and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[(1-acetylpiperidin-3-yl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)15(9-13(17)18)8-12-5-4-6-14(7-12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZFBFIYPGGAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

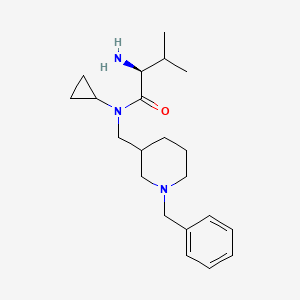
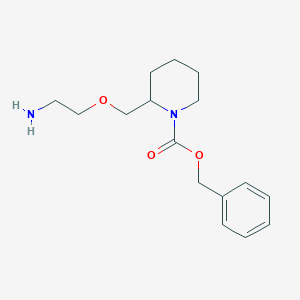
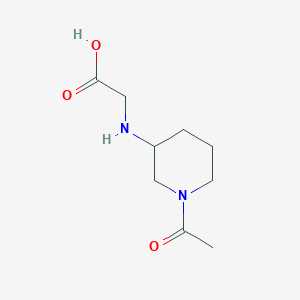
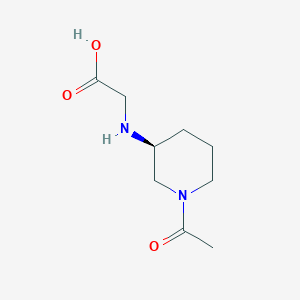
![[(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7916130.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7916134.png)
![[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid](/img/structure/B7916144.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916150.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916155.png)
![[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid](/img/structure/B7916157.png)
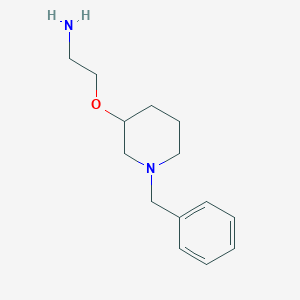
![[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916192.png)
![[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916196.png)
